Bis(trimethylene)diborate

Descripción general

Descripción

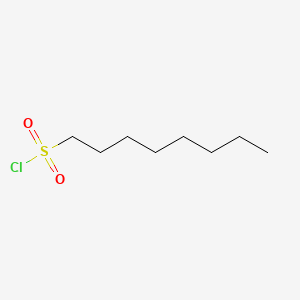

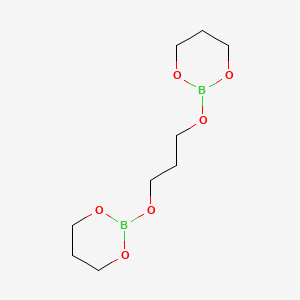

Bis(trimethylene)diborate is a chemical compound with the formula C9H18B2O6 . It is also known as trimethylene borate . The CAS number for this compound is 20905-35-5 .

Chemical Reactions Analysis

While specific chemical reactions involving Bis(trimethylene)diborate are not detailed in the search results, there are studies on related borate compounds. For example, a study discusses the borane-induced ring closure reaction of oligomethylene-linked bis-allenes .

Physical And Chemical Properties Analysis

Bis(trimethylene)diborate has a molecular weight of 243.86 g/mol . It has a density of 1.153 g/mL at 25°C (lit.) . The boiling point is 125°C at 0.05 mm Hg (lit.) , and the refractive index is n20/D 1.454 (lit.) .

Aplicaciones Científicas De Investigación

- Field : Crystal Chemistry

- Application : Borate-based crystals have attracted substantial interest among the research community due to their interesting physical properties . These properties make them promising for practical applications .

- Method : The functional characteristics of these materials result from their high structural flexibility caused by the linkage of planar/non–planar BO3 groups and BO4 tetrahedra . These groups can occur as isolated or condensed structural units .

- Results : The diversity of functional characteristics of borate materials is due to their high structural flexibility .

- Field : Materials Chemistry

- Application : Dipyrrin serves as a monovalent bidentate ligand molecule that coordinates to various cations . Its BF2 complexes exhibit excellent photostability, strong light absorption, and high fluorescence quantum yield .

- Method : Dipyrrin may accept a wide variety of metal ions spontaneously . This property has been used to create bis(dipyrrinato)metal(II) and tris(dipyrrinato)metal(III) complexes .

- Results : These complexes have shown intense luminescence superior to or comparable with that of BODIPYs . They also enable the construction of self-assembled nanoarchitectures, such as supramolecules and coordination polymers .

Crystal Chemistry of High-Temperature Borates

Bis and Tris(Dipyrrinato)Metal Complexes

- Field : Inorganic Chemistry

- Application : Trimethyl borate is the main precursor to sodium borohydride . Sodium borohydride is a popular reducing agent in organic chemistry .

- Method : The reaction involves sodium hydride and trimethyl borate . The reaction is as follows: 4 NaH + B(OCH3)3 → NaBH4 + 3 NaOCH3 .

- Results : This reaction results in the formation of sodium borohydride and sodium methoxide .

- Field : Organic Chemistry

- Application : Trimethyl borate is a useful reagent in organic synthesis . It serves as a precursor to boronic acids, which are used in Suzuki couplings .

- Method : Boronic acids are prepared via reaction of the trimethyl borate with Grignard reagents followed by hydrolysis . The reaction is as follows: ArMgBr + B(OCH3)3 → MgBrOCH3 + ArB(OCH3)2; ArB(OCH3)2 + 2 H2O → ArB(OH)2 + 2 HOCH3 .

- Results : This method allows for the preparation of boronic acids, which are useful in various organic synthesis reactions .

Preparation of Sodium Borohydride

Organic Synthesis

- Field : Inorganic Chemistry

- Application : Poly(pyrazolyl)borate ligands have been obtained through the reaction of highly reactive haloboranes with in situ formed pyrazolides under very mild conditions . This versatile synthetic method allows the selective synthesis of bis-, tris-, or tetrakis(pyrazolyl)borates .

- Method : The reaction involves the use of functional groups on the heterocyclic moieties of the poly(pyrazolyl)borates that were not accessible to date .

- Results : Strongly encumbered sodium and thallium(I) poly(pyrazolyl)borates with a reduced donating ability have been obtained for the first time .

- Field : Polymer Chemistry

- Application : Poly(trimethylene carbonate) (PTMC)-based polymers have been engineered for diverse applications and functionalization strategies . Their flexible and hydrophobic nature has driven the application of PTMC-based polymers to soft tissue regeneration and drug delivery .

- Method : The method involves the synthesis of PTMC-based polymers and their subsequent functionalization .

- Results : The results show that PTMC-based materials have been successfully used in relation to recent advances in medical technologies and their subsequent needs in clinical applications .

Poly(pyrazolyl)Borate Ligands

Poly(trimethylene carbonate)-based Polymers

Safety And Hazards

Propiedades

IUPAC Name |

2-[3-(1,3,2-dioxaborinan-2-yloxy)propoxy]-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18B2O6/c1-4-12-10(13-5-1)16-8-3-9-17-11-14-6-2-7-15-11/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNHHPNJQSIEPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)OCCCOB2OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18B2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20943167 | |

| Record name | 2,2'-[Propane-1,3-diylbis(oxy)]bis(1,3,2-dioxaborinane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethylene borate | |

CAS RN |

20905-35-5 | |

| Record name | 2,2′-[1,3-Propanediylbis(oxy)]bis[1,3,2-dioxaborinane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20905-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(Propane-1,3-diylbis(oxy))bis-1,3,2-dioxaborinane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020905355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-[Propane-1,3-diylbis(oxy)]bis(1,3,2-dioxaborinane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[propane-1,3-diylbis(oxy)]bis-1,3,2-dioxaborinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.